3-beta-Hydroxy-olean-12-en-28-oic acid propionate
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Overview
Description
3-beta-Hydroxy-olean-12-en-28-oic acid propionate is a derivative of oleanolic acid, a naturally occurring triterpenoid found in various plants, including olive fruits (Olea europaea) . This compound is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-beta-Hydroxy-olean-12-en-28-oic acid propionate can be synthesized from oleanolic acid through esterification with propionic anhydride . The reaction typically involves the use of a catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often starts with the extraction of oleanolic acid from plant sources, followed by chemical modification to introduce the propionate group . This process ensures the large-scale availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3-beta-Hydroxy-olean-12-en-28-oic acid propionate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of different esters or amides depending on the nucleophile used.
Scientific Research Applications
3-beta-Hydroxy-olean-12-en-28-oic acid propionate has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3-beta-Hydroxy-olean-12-en-28-oic acid propionate involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, apoptosis, and cell proliferation . The compound exerts its effects by binding to specific receptors and enzymes, thereby influencing cellular responses and gene expression.
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: The parent compound from which 3-beta-Hydroxy-olean-12-en-28-oic acid propionate is derived.
2alpha,3alpha,23-trihydroxyolean-12-en-28-oic acid: Another triterpenoid with similar structural features.
3-Hydroxyolean-12-en-27-oic Acid: A related compound with hydroxyl groups at different positions.
Uniqueness
This compound is unique due to its specific esterification with propionic acid, which imparts distinct chemical and biological properties compared to its parent compound and other similar triterpenoids .
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-propanoyloxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O4/c1-9-26(34)37-25-13-14-30(6)23(29(25,4)5)12-15-32(8)24(30)11-10-21-22-20-28(2,3)16-18-33(22,27(35)36)19-17-31(21,32)7/h10,22-25H,9,11-20H2,1-8H3,(H,35,36)/t22-,23-,24+,25-,30-,31+,32+,33-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZKOSAVNDGSEH-FBXMHRQLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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